Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate
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Overview
Description
Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and quinoxaline ring system with two ester groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]quinoxalines, including dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate, can be achieved through various methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For example, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by visible light in the presence of carboxylic acid derivatives can lead to the formation of pyrrolo[1,2-a]quinoxalines . Another method involves the use of N-(2-aminophenyl)pyrroles and aldehydes in an aqueous medium with an ionic liquid as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolo[1,2-a]quinoxalines include oxidizing agents, reducing agents, and nucleophiles. For example, the use of boron trifluoride etherate as a catalyst in the presence of aldehydes and ketones can lead to the formation of substituted pyrrolo[1,2-a]quinoxalines .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
These compounds have shown promise as antiparasitic agents, including antimalarial and anti-Leishmania activities . They have also demonstrated antifungal activity and have been investigated as ligands for 5-HT3 receptors, inhibitors of human protein kinase CK2, AKT kinase, enzymes RAD51, FAAH, and MAGL, as well as protein tyrosine phosphatase 1B . Additionally, some derivatives have exhibited analgesic, antileukemic, and tuberculostatic activities . These diverse biological activities make dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate a valuable compound for medicinal chemistry research.
Mechanism of Action
The mechanism of action of dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrrolo[1,2-a]quinoxalines have been shown to inhibit protein kinases such as CK2 and AKT, which play crucial roles in cell signaling pathways . Additionally, these compounds can act as ligands for receptors such as 5-HT3, influencing neurotransmission and other physiological processes . The exact mechanism of action may vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate include other pyrroloquinoxalines and quinoxaline derivatives. Examples of similar compounds are pyrrolo[1,2-a]quinoxaline, quinoxaline, and benzo[a]pyrazine .
Uniqueness: this compound is unique due to its specific structural features, such as the presence of two ester groups at the 2 and 3 positions. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
221192-44-5 |
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Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H12N2O4/c1-20-14(18)9-8-17-11-6-4-3-5-10(11)16-7-12(17)13(9)15(19)21-2/h3-8H,1-2H3 |
InChI Key |
KLVHRKBPGPGRIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C3=CC=CC=C3N=CC2=C1C(=O)OC |
Origin of Product |
United States |
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